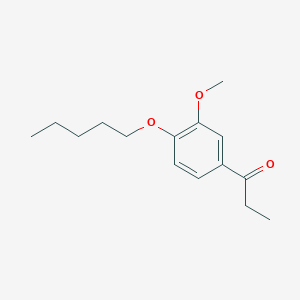
3'-Methoxy-4'-n-pentoxypropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-4’-n-pentoxypropiophenone: is an organic compound characterized by its methoxy and pentoxy substituents on the phenyl ring, and a propiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-n-pentoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and n-pentyl bromide.
Formation of Grignard Reagent: The n-pentyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent, n-pentylmagnesium bromide.
Nucleophilic Addition: The Grignard reagent is then added to 3-methoxybenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
In an industrial setting, the production of 3’-Methoxy-4’-n-pentoxypropiophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of recyclable solvents and catalysts is also emphasized to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-4’-n-pentoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Jones reagent, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3’-Methoxy-4’-n-pentoxypropiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 3’-Methoxy-4’-n-pentoxypropiophenone exerts its effects depends on its interaction with various molecular targets. For instance, in pharmaceutical applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3’-Methoxypropiophenone: Lacks the n-pentoxy group, making it less hydrophobic.
4’-Methoxypropiophenone: Similar structure but with the methoxy group in a different position.
4’-n-Pentoxypropiophenone: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
3’-Methoxy-4’-n-pentoxypropiophenone is unique due to the presence of both methoxy and pentoxy groups, which can influence its chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
This detailed overview provides a comprehensive understanding of 3’-Methoxy-4’-n-pentoxypropiophenone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(3-methoxy-4-pentoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-4-6-7-10-18-14-9-8-12(13(16)5-2)11-15(14)17-3/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCJUBUZRCWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














